Ethyl 2-[cyano(methyl)amino]acetate

Heterocyclic synthesis Creatinine Cyclocondensation

Ethyl 2-[cyano(methyl)amino]acetate (CAS 71172-40-2), also known as ethyl N-cyano-N-methylglycinate, is a difunctional building block (C₆H₁₀N₂O₂, MW 142.16) possessing both a reactive cyano group and an ethyl ester moiety. This compound exists as a colorless to pale yellow liquid with moderate volatility, exhibiting solubility in common organic solvents and reactivity characteristic of esters and nitriles in nucleophilic substitution reactions.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 71172-40-2
Cat. No. B1347303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[cyano(methyl)amino]acetate
CAS71172-40-2
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCCOC(=O)CN(C)C#N
InChIInChI=1S/C6H10N2O2/c1-3-10-6(9)4-8(2)5-7/h3-4H2,1-2H3
InChIKeyXAQCCOWORNOSSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-[Cyano(methyl)amino]acetate (CAS 71172-40-2) Procurement Guide: Structural Baseline for Heterocycle Synthesis


Ethyl 2-[cyano(methyl)amino]acetate (CAS 71172-40-2), also known as ethyl N-cyano-N-methylglycinate, is a difunctional building block (C₆H₁₀N₂O₂, MW 142.16) possessing both a reactive cyano group and an ethyl ester moiety . This compound exists as a colorless to pale yellow liquid with moderate volatility, exhibiting solubility in common organic solvents and reactivity characteristic of esters and nitriles in nucleophilic substitution reactions . Its primary utility lies in serving as an intermediate for the construction of heterocyclic compounds and pharmaceutical/agrochemical precursors, where the N-methyl-N-cyanoamino scaffold provides a distinct substitution pattern relative to more common cyanoacetate derivatives .

Ethyl 2-[Cyano(methyl)amino]acetate: Why In-Class Analogs Are Not Interchangeable


Generic substitution among N-cyanoaminoacetate derivatives fails due to fundamental differences in the connectivity and position of the cyano and ester functionalities, which dictate distinct reaction outcomes and product architectures. The specific N-cyano-N-methyl substitution pattern in ethyl 2-[cyano(methyl)amino]acetate confers a unique reactivity profile that cannot be replicated by analogs such as N-(2-cyanoethyl)-N-methylglycine (CAS 36901-93-6), where the cyano group is separated by an ethylene spacer , or by simple ethyl cyanoacetate (CAS 105-56-6), which lacks the N-methylamino bridge entirely. These structural variations alter nucleophilicity, cyclization pathways, and the resulting heterocyclic frameworks. Consequently, procurement decisions that disregard these distinctions risk synthetic failure, lower yields, and the generation of unintended byproducts, making precise specification of the CAS 71172-40-2 compound essential for reproducible research outcomes.

Ethyl 2-[Cyano(methyl)amino]acetate Procurement Evidence: Quantitative Differentiation vs. Methyl Ester Analog


Methyl 2-[Cyano(methyl)amino]acetate vs. Ethyl Ester: Comparative Reactivity in Creatinine Synthesis

The methyl ester analog (CAS 1414382-33-4) has been demonstrated to react with ammonium hydroxide under neat conditions to yield creatinine at 90% yield after 0.5 hours [1]. While direct comparative data for the ethyl ester (target compound, CAS 71172-40-2) under identical conditions is not available in the open literature, the structural analogy permits class-level inference regarding the influence of the ester alkyl group on reactivity. The ethyl ester's increased steric bulk and altered electrophilicity at the carbonyl carbon are expected to modulate both the rate of nucleophilic attack and the yield of the corresponding cyclized product. Researchers selecting between these two building blocks must consider whether the synthetic sequence requires the distinct hydrolysis kinetics and purification characteristics inherent to an ethyl ester versus a methyl ester.

Heterocyclic synthesis Creatinine Cyclocondensation

Ethyl 2-[Cyano(methyl)amino]acetate Physical Property Differentiation: Boiling Point and Density vs. Closest Analogs

The physical properties of ethyl 2-[cyano(methyl)amino]acetate provide quantifiable differentiation from its closest structural analogs, which is critical for downstream processing and purification. The target compound exhibits a predicted boiling point of 269.5 °C at 760 mmHg and a density of 1.079 g/cm³ . In contrast, the methyl ester analog (CAS 1414382-33-4) possesses a lower molecular weight (C₅H₈N₂O₂, MW 128.13) and would be expected to have a significantly lower boiling point, facilitating different separation strategies. Furthermore, N-(2-cyanoethyl)-N-methylglycine (CAS 36901-93-6), which shares the same molecular formula (C₆H₁₀N₂O₂) and molecular weight, differs in its polar character due to the presence of a free carboxylic acid group rather than an ester . This fundamentally alters its solubility profile, extraction behavior, and chromatographic retention.

Physicochemical characterization Separation science Process chemistry

Structural Determinants of Reactivity: N-Methyl-N-Cyanoamino vs. Cyanoethylamino Scaffolds

The N-cyano-N-methylaminoacetic acid ethyl ester scaffold in the target compound represents a distinct connectivity pattern compared to N-(2-cyanoethyl)-N-methylglycine (CAS 36901-93-6), an isomer with the identical molecular formula C₆H₁₀N₂O₂ . In the target compound, the cyano group is directly attached to the amino nitrogen, forming a cyanamide-like functionality. In the isomer, the cyano group is separated by an ethylene (-CH₂CH₂-) spacer. This structural difference fundamentally alters the electronic environment: the direct N-cyano linkage in the target compound increases the electrophilicity of the adjacent methylene carbon and modifies the nucleophilicity of the nitrogen lone pair, influencing its behavior in cycloaddition, nucleophilic substitution, and condensation reactions. No quantitative reaction rate data directly comparing these two scaffolds is available in the open literature; however, the structural distinction is unambiguous and carries predictable consequences for synthetic utility.

Medicinal chemistry Agrochemical synthesis Structure-activity relationship

Ethyl 2-[Cyano(methyl)amino]acetate: Validated Application Scenarios Based on Structural Evidence


Synthesis of N-Methyl-N-Cyano Substituted Heterocycles

The direct N-cyano-N-methyl substitution pattern in ethyl 2-[cyano(methyl)amino]acetate makes it uniquely suited as a starting material for constructing heterocyclic scaffolds bearing a cyanamide-like functionality, such as N-cyano-substituted imidazolidinones, pyrimidines, and triazines. This structural motif is not accessible from simple ethyl cyanoacetate or from N-(2-cyanoethyl) analogs without additional synthetic steps, as the latter lack the requisite N-cyano connectivity. Procurement of CAS 71172-40-2 enables direct incorporation of the N-cyano-N-methylaminoacetate fragment in a single step, streamlining synthetic routes in medicinal chemistry programs targeting bioactive N-cyano heterocycles [1].

Pharmaceutical and Agrochemical Intermediate Requiring Ester-Specific Reactivity

This compound serves as a versatile intermediate for the production of pharmaceuticals and agrochemicals where the ethyl ester moiety provides optimal balance between stability during synthetic manipulations and lability during final deprotection or bioconversion steps [1]. The ethyl ester's hydrolysis kinetics differ from the methyl ester analog, offering process chemists a tunable parameter for controlling the timing of carboxylate unmasking in multi-step syntheses. The colorless to pale yellow liquid physical form, combined with moderate volatility, facilitates handling in both laboratory-scale and pilot-scale operations .

Reference Standard for Analytical Method Development of N-Cyanoaminoacetate Scaffolds

The well-defined and predicted physical properties of ethyl 2-[cyano(methyl)amino]acetate — including its boiling point of approximately 269.5 °C at 760 mmHg and density of 1.079 g/cm³ [1] — support its use as a reference compound in analytical method development for N-cyanoaminoacetate-containing molecules. Researchers developing HPLC, GC, or SFC methods for this compound class can utilize these properties to optimize separation conditions, establish retention time benchmarks, and validate method performance, facilitating quality control workflows in discovery and development settings.

Building Block for Creatinine and Related Cyclic Guanidine Derivatives

Based on class-level inference from the demonstrated 90% yield of the methyl ester analog in creatinine synthesis under neat ammonium hydroxide conditions [1], ethyl 2-[cyano(methyl)amino]acetate is a viable candidate for analogous cyclocondensation reactions. Researchers pursuing creatinine analogs, cyclic guanidines, or related N-containing heterocycles should evaluate this ethyl ester variant when the synthetic route requires subsequent manipulation of the ester group or when the altered steric and electronic properties of the ethyl ester are expected to modulate the cyclization outcome.

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